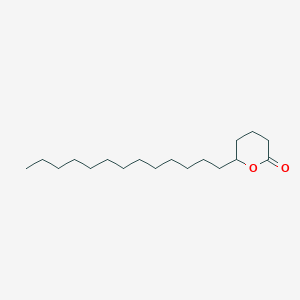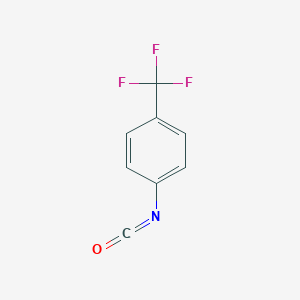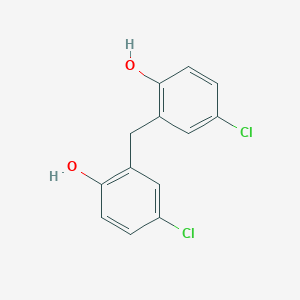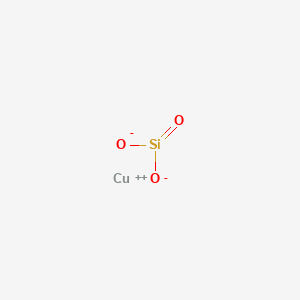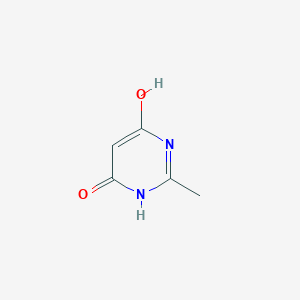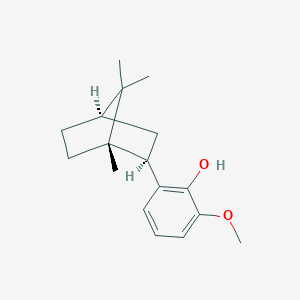
Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel-, also known as carvacrol, is a naturally occurring monoterpenoid phenol found in the essential oils of many plants, including oregano, thyme, and savory. Carvacrol has been extensively studied for its various biological and pharmacological properties, including its antimicrobial, anti-inflammatory, and anticancer activities.
作用機序
The mechanism of action of Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- is complex and not fully understood. It is believed that Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- exerts its antimicrobial activity by disrupting the cell membrane of microorganisms, leading to the leakage of intracellular components and ultimately cell death. Carvacrol's anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes. The anticancer activity of Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- is believed to be due to its ability to induce apoptosis (programmed cell death) in cancer cells.
生化学的および生理学的効果
Carvacrol has been found to have various biochemical and physiological effects. It has been shown to have antioxidant activity, which may contribute to its anti-inflammatory and anticancer properties. Carvacrol has also been found to have hepatoprotective (liver-protective) and neuroprotective (brain-protective) effects, making it a potential therapeutic agent for various liver and neurological diseases.
実験室実験の利点と制限
One of the advantages of using Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- in lab experiments is its broad-spectrum antimicrobial activity, which makes it a useful tool for studying the effects of antimicrobial agents on microorganisms. Additionally, Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel-'s anti-inflammatory and anticancer properties make it a potential therapeutic agent for various diseases. However, one limitation of using Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- in lab experiments is its potential toxicity at high concentrations, which may limit its use in certain experimental settings.
将来の方向性
There are many potential future directions for research on Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel-. One area of interest is the development of Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel--based antimicrobial agents for use in clinical settings. Another area of interest is the investigation of Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel-'s potential as a therapeutic agent for various inflammatory and cancerous diseases. Additionally, further research is needed to fully understand the mechanism of action of Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- and its potential toxicity at high concentrations.
合成法
Carvacrol can be synthesized by various methods, including extraction from natural sources, chemical synthesis, and biotransformation. One of the most common methods for synthesizing Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- is by the steam distillation of oregano or thyme essential oils, followed by purification using various techniques such as chromatography or crystallization.
科学的研究の応用
Carvacrol has been extensively studied for its various biological and pharmacological properties. Its antimicrobial activity has been demonstrated against a wide range of bacteria, fungi, and viruses, including antibiotic-resistant strains. Carvacrol has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases. Additionally, Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- has been found to have anticancer activity, particularly against breast, prostate, and colon cancer cells.
特性
CAS番号 |
13746-60-6 |
|---|---|
製品名 |
Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- |
分子式 |
C17H24O2 |
分子量 |
260.4 g/mol |
IUPAC名 |
2-methoxy-6-[(1S,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol |
InChI |
InChI=1S/C17H24O2/c1-16(2)11-8-9-17(16,3)13(10-11)12-6-5-7-14(19-4)15(12)18/h5-7,11,13,18H,8-10H2,1-4H3/t11-,13+,17+/m1/s1 |
InChIキー |
YPUMYHHWYPOEPH-ZUCKAHLUSA-N |
異性体SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@H]2C3=C(C(=CC=C3)OC)O |
SMILES |
CC1(C2CCC1(C(C2)C3=C(C(=CC=C3)OC)O)C)C |
正規SMILES |
CC1(C2CCC1(C(C2)C3=C(C(=CC=C3)OC)O)C)C |
その他のCAS番号 |
13746-60-6 |
同義語 |
exo-2-methoxy-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



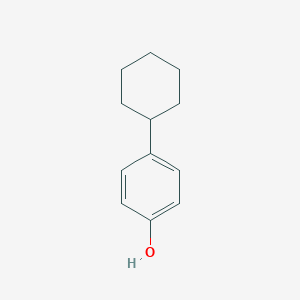
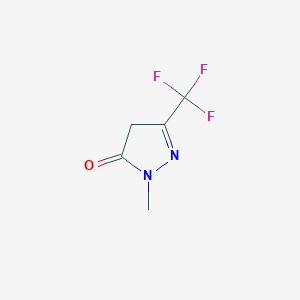
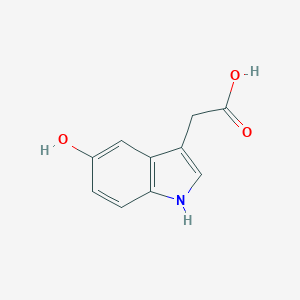
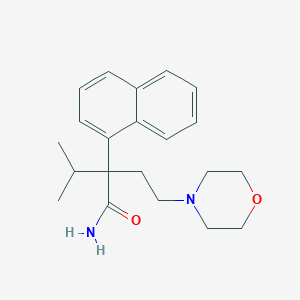
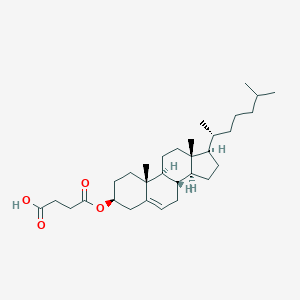
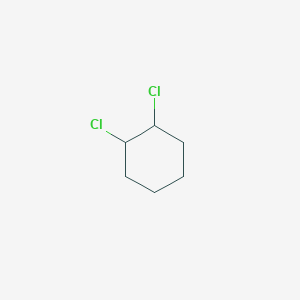
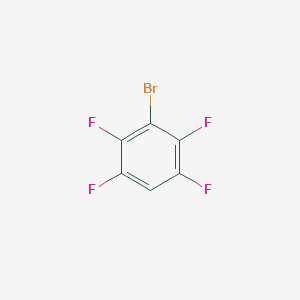
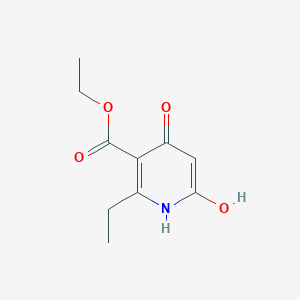
![1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene](/img/structure/B75782.png)
